molecular formula C20H25ClN2O3S B2365807 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 700851-28-1

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B2365807
CAS No.: 700851-28-1
M. Wt: 408.94
InChI Key: LXOGRZGAGXWYIZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzenesulfonyl chloride and 3,4-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Dechlorinated products.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been studied for various applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-(4-Methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-(4-Bromobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Uniqueness

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-4-26-20-14-18(7-8-19(20)21)27(24,25)23-11-9-22(10-12-23)17-6-5-15(2)16(3)13-17/h5-8,13-14H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOGRZGAGXWYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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